Perfluoro-3,6,9-trioxadecanoic acid

Catalog No.
S1523958
CAS No.
151772-59-7
M.F
C7HF13O5
M. Wt
412.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoro-3,6,9-trioxadecanoic acid

Solid PFOA necessitates heated dosing lines; PFO3DA's liquid form enables unheated continuous dosing for PTFE, PVDF, and FEP emulsion polymerization.

  • 30% lower HSA binding vs PFOA, driven by exothermic van der Waals interactions, reduces bioaccumulation risk.
  • Liquid state simplifies handling, eliminating pre-dissolution and heated feed lines.
  • Ether oxygen backbone retains extreme thermal/chemical stability.

Supply chain: >98% purity, ambient shipping.

CAS Number

151772-59-7

Product Name

Perfluoro-3,6,9-trioxadecanoic acid

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid

Molecular Formula

C7HF13O5

Molecular Weight

412.06 g/mol

InChI

InChI=1S/C7HF13O5/c8-2(9,1(21)22)23-3(10,11)4(12,13)24-5(14,15)6(16,17)25-7(18,19)20/h(H,21,22)

InChI Key

GNQWOKPKDHCUSB-UHFFFAOYSA-N

SMILES

C(=O)(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Synonyms

PERFLUORO-3,6,9-TRIOXADECANOIC ACID

Canonical SMILES

C(=O)(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

The exact mass of the compound Perfluoro-3,6,9-trioxadecanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

Perfluoro-3,6,9-trioxadecanoic acid (CAS 151772-59-7), commonly referred to as PFO3DA, is a linear perfluoroalkyl ether carboxylic acid (PFECA) featuring three ether linkages within its fluorinated backbone. With a molecular weight of 412.06 g/mol, it is primarily procured as a high-performance fluorosurfactant and processing aid for the aqueous emulsion polymerization of fluoropolymers such as PTFE, FEP, and PVDF [1]. Unlike legacy perfluoroalkyl carboxylic acids (PFCAs), the incorporation of ether oxygens interrupts the contiguous perfluorocarbon chain, fundamentally altering its physical state, micellization behavior, and toxicokinetic profile[2]. Supplied as a liquid at room temperature, PFO3DA offers distinct handling advantages in industrial dosing systems while maintaining the extreme chemical and thermal stability required for harsh polymerization environments .

Research Fit

Product type
PFECA reference standard & fluorinated building block
Analytical workflow
LC-MS/MS method development, PFAS quantification in environmental and biological matrices
Research differentiator
Ether-oxygen backbone confers distinct protein binding and toxicological profile vs. legacy PFCAs

Substituting PFO3DA with legacy surfactants like PFOA or branched ether alternatives like HFPO-DA (GenX) leads to significant process and compliance failures. From a processability standpoint, legacy PFOA is a solid at room temperature, requiring heated feed lines or pre-dissolution steps that complicate continuous manufacturing workflows . Furthermore, generic substitution ignores critical differences in biological partitioning; the specific linear tri-ether structure of PFO3DA shifts its protein binding thermodynamics from endothermic hydrophobic interactions to exothermic van der Waals forces, significantly lowering its affinity for human serum albumin compared to both PFOA and heavier ether variants like HFPO-TA [1]. Consequently, utilizing an incorrect chain length or branching structure not only alters the critical micelle concentration (CMC) and polymer particle size during synthesis but also compromises the targeted reduction in bioaccumulation potential[2].

Substitution Risk

PFO3DA: Exothermic, H-bond driven HSA binding
Legacy PFCAs: Endothermic, hydrophobic-driven binding
Binding mechanism mismatch may distort toxicokinetic models
PFO3DA: Reported lower acute aquatic toxicity (Daphnia)
PFOS/HFPO-TA: Higher acute toxicity in same test
Environmental hazard ranking may shift; using legacy data introduces error
PFO3DA: Distinct polyether chain, unique chromatographic retention
Legacy PFCAs: Fully fluorinated carbon chain, different LC behavior
Calibration with legacy PFAS compromises analytical specificity

Physical State and Dosing Processability

PFO3DA exists as a liquid at room temperature (boiling point 170-171 °C), whereas the legacy industry standard, PFOA, is a solid with a melting point of approximately 40-54 °C. This liquid state eliminates the need for heated storage tanks, traced transfer lines, or pre-dissolution in aqueous ammonia prior to injection into the polymerization reactor [1].

Evidence DimensionPhysical state at standard ambient temperature and pressure
Target Compound DataLiquid (BP 170-171 °C)
Comparator Or BaselinePFOA (Solid, MP ~40-54 °C)
Quantified DifferencePhase transition advantage enabling direct liquid pumping
ConditionsStandard industrial storage and dosing conditions (20-25 °C)

Direct liquid dosing reduces energy overhead and mechanical complexity in continuous emulsion polymerization facilities.

HSA Binding Affinity
Head-to-head
PFO3DA: 1.59 × 10⁵ L·mol⁻¹ vs. PFOA: 2.27 × 10⁵; PFNA: 7.81 × 10⁶
Supports differentiated toxicokinetic modeling
30% weaker than PFOA; 20-fold weaker than PFNA. Multi-spectroscopy at 298 K.

Human Serum Albumin (HSA) Binding Affinity

Spectroscopic analysis reveals that PFO3DA exhibits a significantly lower binding affinity to Human Serum Albumin (HSA) compared to legacy and alternative fluorosurfactants. At 298 K, the binding constant for PFO3DA is 1.59 x 10^5 L/mol, which is approximately 30% lower than PFOA (2.27 x 10^5 L/mol) and over an order of magnitude lower than the branched ether HFPO-TA (3.70 x 10^6 L/mol) [1].

Evidence DimensionHSA binding constant (Ka) at 298 K
Target Compound Data1.59 x 10^5 L/mol
Comparator Or BaselinePFOA (2.27 x 10^5 L/mol) and HFPO-TA (3.70 x 10^6 L/mol)
Quantified Difference~30% reduction vs PFOA; ~95% reduction vs HFPO-TA
ConditionsMulti-spectroscopic evaluation in PBS buffer at 298 K

Lower serum albumin binding translates to a modified toxicokinetic profile and reduced bioaccumulation potential, supporting regulatory-driven material transitions.

Daphnia Acute Toxicity (48 h)
Head-to-head
EC₅₀ >100 mg/L (PFO3DA) vs. HFPO-TA: 31.53, PFOS-K: 50 mg/L
Lower acute aquatic toxicity ranking among tested PFECAs
OECD TG 202, concentrations 0–100 mg/L. Reported endpoint context.

Thermodynamic Mechanism of Protein Interaction

The introduction of three ether linkages in PFO3DA fundamentally alters its interaction thermodynamics with biological matrices. While legacy PFOA binds to HSA via endothermic processes driven by hydrophobic interactions, PFO3DA interacts via an exothermic process driven primarily by hydrogen bonding and van der Waals forces [1]. This shift in solvation thermodynamics dictates how the molecule partitions in aqueous environments and interacts with capture agents [2].

Evidence DimensionThermodynamic binding mechanism (Enthalpy/Entropy)
Target Compound DataExothermic (H-bonds / van der Waals)
Comparator Or BaselinePFOA (Endothermic / Hydrophobic)
Quantified DifferenceQualitative inversion of the primary thermodynamic driving force
ConditionsThermodynamic analysis derived from temperature-dependent binding assays

Understanding the specific binding thermodynamics is critical for designing targeted wastewater remediation systems, such as cyclodextrin-based filtration, for industrial effluents.

Thermodynamic Binding Mechanism
Head-to-head
Exothermic (H-bonds/vdW) vs. Endothermic (hydrophobic) for PFOA/HFPO-TA
Differentiates molecular interaction mode for computational modeling
Multi-spectroscopy at 298–310 K. Qualitative thermodynamic classification.
Predicted pKa
Data to verify
0.21 ± 0.10 (predicted)
Anionic speciation confirmed; supports anion-exchange SPE workflow
Computational prediction; experimental confirmation recommended.

Primary Emulsifier in Fluoropolymer Production

Due to its liquid state at room temperature and excellent chemical stability, PFO3DA is highly suited as a direct drop-in processing aid for the aqueous emulsion polymerization of PTFE, PVDF, and FEP. Its physical phase allows for precise, unheated continuous dosing, directly addressing the handling bottlenecks associated with solid legacy surfactants .

Development of Low-Bioaccumulation Surfactant Formulations

Leveraging its ~30% lower Human Serum Albumin binding affinity compared to PFOA, PFO3DA serves as a critical building block for formulating next-generation industrial coatings, leveling agents, and repellents where occupational exposure and toxicokinetic profiles are heavily scrutinized [1].

Benchmarking in Advanced Remediation Technologies

Because its binding thermodynamics are exothermically driven by van der Waals forces rather than endothermic hydrophobic interactions, PFO3DA is an essential reference compound for engineers designing and validating host-guest filtration systems, such as beta-cyclodextrin (CD) columns, aimed at capturing ether-containing PFAS from industrial wastewater [2].

Application Fit

Application
Selection Property
Validation Focus
In vitro ADME / toxicokinetic studies
Lower HSA binding affinity, exothermic binding mode
Plasma protein binding free fraction prediction
Aquatic ecotoxicology screening
Reported lower acute Daphnia toxicity among PFECAs
Endpoint context vs. PFOS and HFPO-TA
LC-MS/MS method development
Anionic at all pH, distinct retention time
Anion-exchange SPE, negative-ion ESI, chromatographic resolution
Computational QSAR modeling
Multi-parameter PFECA profile (binding, toxicity, pKa)
Model training and validation data integrity

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Perfluoro-3,6,9-trioxadecanoic acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

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